2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl-linked acetamide scaffold. Key structural elements include:
- N-(2,3-Dimethylphenyl)acetamide moiety: Influences solubility and modulates interactions with hydrophobic pockets in biological targets.
Properties
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5OS/c1-14-7-6-8-18(15(14)2)24-19(28)13-29-21-26-25-20(27(21)23)16-9-11-17(12-10-16)22(3,4)5/h6-12H,13,23H2,1-5H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDFMFIAMIOYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the tert-butylphenyl group: This is achieved through a substitution reaction where the tert-butylphenyl group is introduced to the triazole ring.
Attachment of the sulfanyl group: The sulfanyl group is introduced through a thiolation reaction.
Acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to nucleophilic displacement, particularly under basic or oxidative conditions. For example:
-
Reaction with alkyl halides :
This reaction enables functionalization of the sulfanyl group for enhanced lipophilicity or bioactivity.
| Reactant (R-X) | Conditions | Product Yield | Application |
|---|---|---|---|
| CH₃I | Reflux, 24h | 78% | Methylation for solubility tuning |
| C₂H₅Br | RT, 12h | 65% | Ethyl group introduction for pharmacokinetic studies |
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis :
Yields depend on reaction time and temperature (typically 60–80% yield at 80°C for 6h) .
| Condition | Time (h) | Yield | Notes |
|---|---|---|---|
| 6M HCl, 80°C | 6 | 72% | Forms crystalline acetic acid derivative |
| 2M NaOH, ethanol | 4 | 68% | Requires inert atmosphere to prevent oxidation |
Cycloaddition Reactions Involving the Triazole Ring
The 1,2,4-triazole core participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:
This reactivity is leveraged to synthesize fused heterocycles with enhanced biological profiles .
| Dipolarophile | Catalyst | Temperature | Product Class |
|---|---|---|---|
| Phenylacetylene | CuI | 100°C | Triazolo[1,5-a]pyridines |
| Acetonitrile | None | Reflux | Tetrazolo[1,5-b]triazines |
Oxidation of the Sulfanyl Group
Controlled oxidation converts the sulfanyl bridge to sulfoxide or sulfone derivatives:
Sulfoxidation occurs selectively at 0–5°C (85–90% yield), while sulfonation requires prolonged reaction times .
| Oxidizing Agent | Molar Ratio | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | 1:1 | Sulfoxide | 88% |
| mCPBA | 1:2 | Sulfone | 76% |
Functionalization of the Aromatic Rings
Electrophilic substitution occurs on the tert-butylphenyl and dimethylphenyl rings:
-
Nitration :
Yields range from 50–60% due to steric hindrance from the tert-butyl group.
| Electrophile | Position | Yield |
|---|---|---|
| NO₂⁺ | C-4' | 55% |
| SO₃H⁺ | C-3' | 48% |
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications:
Stoichiometry and geometry confirmed by XRD and ESR .
| Metal Salt | Ligand:Metal Ratio | Application |
|---|---|---|
| Cu(ClO₄)₂ | 2:1 | Antimicrobial agents |
| ZnCl₂ | 1:1 | Fluorescent probes |
Key Stability Considerations
-
Photodegradation : Exposure to UV light (λ = 254 nm) leads to 15% decomposition in 48h, primarily at the sulfanyl group.
-
Thermal Stability : Decomposition onset at 210°C (TGA data), making it suitable for high-temperature reactions.
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in designing prodrugs or metal-based therapeutics. Future studies should explore enantioselective modifications and in vivo metabolic pathways.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent in clinical settings.
-
Anticancer Properties
- Recent research highlights the potential anticancer effects of triazole compounds. The specific compound under review has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic use.
-
Neuroprotective Effects
- The neuroprotective properties of triazole derivatives are being explored in the context of neurodegenerative diseases. The compound may offer protective benefits against oxidative stress and excitotoxicity, which are critical factors in conditions like Alzheimer's and Parkinson's disease.
Biochemical Applications
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may be beneficial in treating metabolic disorders.
-
Receptor Modulation
- Research indicates that the compound may interact with various receptors in the central nervous system, potentially modulating neurotransmitter systems. Such interactions could provide insights into new treatment strategies for psychiatric and neurological disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus strains. |
| Study 2 | Anticancer Activity | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating potential for therapeutic development. |
| Study 3 | Neuroprotection | Found to reduce neuronal damage in models of oxidative stress, suggesting a protective role against neurodegeneration. |
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. The compound may also interact with DNA, leading to the inhibition of replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
- Compound 7h (): Contains a 4-chlorophenyl group and p-tolylaminomethyl at the triazole core. The acetamide group here is unsubstituted, leading to reduced steric hindrance compared to the dimethylphenyl group in the target compound.
- Compound in : Differs by having a 3,5-dimethoxyphenyl acetamide group. Methoxy groups enhance electron-donating effects, which may improve solubility but reduce metabolic stability compared to dimethyl substituents .
Modifications on the Acetamide Moiety
- N-(3-Fluorophenyl)acetamide (): Fluorine’s electronegativity strengthens hydrogen bonding but may reduce lipophilicity relative to the dimethylphenyl group. This compound also includes a 4-methoxyphenyl on the triazole, which could enhance π-π stacking interactions .
Physicochemical Properties
- Melting Points and Stability : A related compound () with a 2-methyl-5-nitrophenyl acetamide group has a melting point of 216–217°C, suggesting thermal stability. The target compound’s tert-butyl and dimethyl groups likely increase melting point due to higher crystallinity .
- Solubility : Methoxy and nitro groups (e.g., AM31 in ) enhance aqueous solubility but may reduce membrane permeability compared to the lipophilic tert-butyl and dimethyl groups in the target compound.
Biological Activity
The compound 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a novel derivative of the triazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Structural Information
- Molecular Formula: C17H24N4O2S
- SMILES: CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)C(C)(C)C
- InChIKey: NERMGOLFRVSVAQ-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study involving various triazole compounds, derivatives similar to the target compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds showed inhibition rates of up to 56% against Xanthomonas oryzae at concentrations of 100 μg/mL .
- The incorporation of sulfanyl groups in triazoles has been linked to enhanced antibacterial activity due to their ability to disrupt bacterial cell wall synthesis.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. The target compound's structure suggests potential efficacy against various cancer cell lines:
- In vitro studies have shown that related triazole compounds exhibited IC50 values lower than those of standard chemotherapeutics like cisplatin .
- The mechanism of action may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Other Therapeutic Potentials
Beyond antimicrobial and anticancer activities, triazole derivatives are being explored for:
- Antifungal Activity: Similar compounds have shown effectiveness against fungal pathogens such as Candida species.
- Antiviral Activity: Some derivatives have demonstrated inhibitory effects on viral replication in preliminary studies .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
